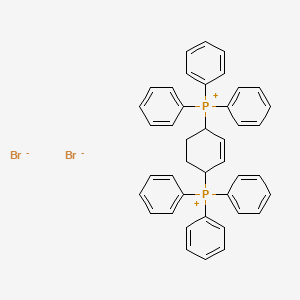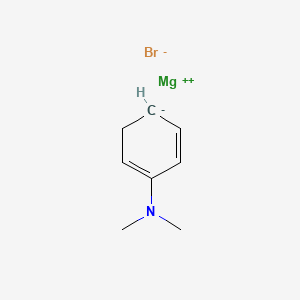
magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide is a chemical compound with the molecular formula C8H12BrMgN and a molecular weight of 226.397 g/mol . This compound is known for its unique structure, which includes a magnesium ion coordinated with N,N-dimethylcyclohexa-1,5-dien-1-amine and a bromide ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide typically involves the reaction of N,N-dimethylcyclohexa-1,5-dien-1-amine with a magnesium source in the presence of a bromide ion . The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the magnesium compound .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the ability to maintain controlled reaction conditions on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the double bonds in the cyclohexa-1,5-dien-1-amine moiety.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., Br2), acids (e.g., HCl), and bases (e.g., NaOH) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated derivatives, while addition reactions with electrophiles can produce addition products at the double bonds .
Scientific Research Applications
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The magnesium ion acts as a Lewis acid, activating substrates for nucleophilic attack, while the N,N-dimethylcyclohexa-1,5-dien-1-amine moiety provides a stable ligand environment . The bromide ion can participate in substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Magnesium;N,N-dimethylcyclohexa-1,2-diamine;bromide: Similar in structure but with different reactivity due to the position of the amine groups.
Magnesium;N,N-dimethylcyclohexa-1,4-dien-1-amine;bromide: Another structural isomer with distinct chemical properties.
Uniqueness
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide is unique due to its specific coordination environment and the presence of a conjugated diene system, which imparts distinct reactivity patterns compared to its isomers .
Properties
CAS No. |
491571-55-2 |
|---|---|
Molecular Formula |
C8H12BrMgN |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide |
InChI |
InChI=1S/C8H12N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ITXMUHFRKYXWQN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC[CH-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
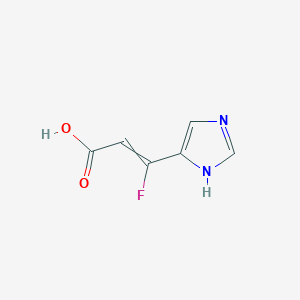
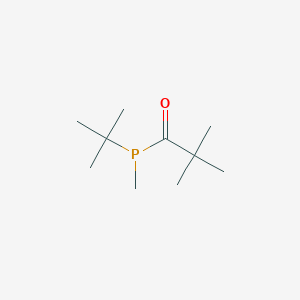
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
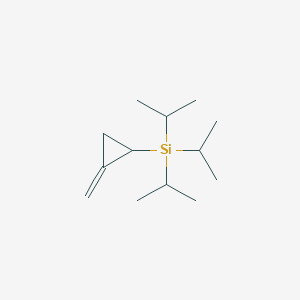
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
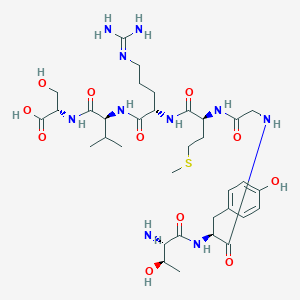

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
